molecular formula C24H23N5O4 B2690255 benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate CAS No. 844661-74-1

benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate

Cat. No.: B2690255
CAS No.: 844661-74-1
M. Wt: 445.479
InChI Key: RUKLKXSYRKSZJL-UHFFFAOYSA-N
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Description

Benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimido[1,2-g]purine core, which is a fused ring system containing both pyrimidine and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as aminobenzimidazoles and bifunctional synthetic equivalents, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate stands out due to its unique combination of functional groups and the specific arrangement of its fused ring system

Properties

IUPAC Name

benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKLKXSYRKSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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